Product packaging for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine(Cat. No.:CAS No. 2374134-99-1)

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

Cat. No.: B2912624
CAS No.: 2374134-99-1
M. Wt: 279.47
InChI Key: SDMKKGSEIFPLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is a heterocyclic organic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . It is characterized by its fused imidazo[1,2-c]pyrimidine structure, which is a scaffold of interest in medicinal chemistry and drug discovery. The compound is supplied as a light yellow to brown solid . Its molecular structure features both chlorine and iodine atoms, making it a versatile building block for further chemical synthesis through various cross-coupling reactions and functional group transformations. This chemical is offered in high purity and is primarily used as a key intermediate in life science research and development . It is strictly for Research Use Only and is not intended for diagnostic or personal use. For handling and storage, it is recommended to protect the compound from light and store it in a cool, dry place.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B2912624 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine CAS No. 2374134-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-iodoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-3-4(8)5-9-1-2-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKKGSEIFPLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 5 Chloro 8 Iodoimidazo 1,2 C Pyrimidine

The synthesis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine has been specifically detailed in the patent literature, where it serves as a key intermediate in the preparation of more complex molecules. A documented method involves the chlorination of a hydroxyl precursor.

Specifically, the synthesis starts from 8-iodoimidazo[1,2-c]pyrimidin-5-ol. organic-chemistry.org This precursor is treated with phosphorus oxychloride (POCl₃), a common reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction is facilitated by the addition of an organic base, such as N,N-diisopropylethylamine (DIPEA), and is carried out under heating. organic-chemistry.org

The reaction proceeds to furnish this compound. The successful synthesis of the compound has been confirmed through analytical techniques including ¹H NMR and LC-MS, which provide characteristic signals corresponding to the structure of the final product. organic-chemistry.org

Chemical Reactivity and Functionalization

The chemical reactivity of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is dictated by the electronic nature of the imidazo[1,2-c]pyrimidine (B1242154) core and the presence of the chloro and iodo substituents. The imidazo[1,2-c]pyrimidine ring system is known to undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents and the reaction conditions.

The chloro and iodo groups on the pyrimidine (B1678525) ring are significant functional handles for further molecular elaboration. These halogen atoms are susceptible to a variety of transition metal-catalyzed cross-coupling reactions. For instance, the iodo group, being more reactive than the chloro group in many cross-coupling protocols, can be selectively targeted in reactions such as Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds. The chloro group can also participate in such reactions, often under more forcing conditions, allowing for sequential functionalization of the molecule.

Furthermore, both the chloro and iodo substituents can be displaced by nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates these reactions, enabling the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. This reactivity allows for the synthesis of a diverse library of derivatives from the this compound scaffold.

Research Applications of 5 Chloro 8 Iodoimidazo 1,2 C Pyrimidine

The utility of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is highlighted by its application as a building block in the synthesis of targeted therapeutic agents. A notable example is its use in the preparation of inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2). nih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways and has been identified as a promising target for cancer therapy.

In this context, this compound serves as a key reactant in a multi-step synthesis. The chloro and iodo groups provide reactive sites for the sequential introduction of other molecular fragments, ultimately leading to the final SHP2 inhibitor. This application underscores the importance of this compound as a valuable intermediate in medicinal chemistry research, enabling the construction of complex molecules with potential therapeutic value. nih.gov

Conclusion

Precursor Chemistry and Starting Material Derivatization for Imidazo[1,2-c]pyrimidine (B1242154) Synthesis

The synthesis of the imidazo[1,2-c]pyrimidine core relies heavily on the strategic selection and modification of pyrimidine-based precursors. A common and effective starting point is the use of substituted 2-aminopyrimidines or 4-aminopyrimidines (which tautomerize to 1,2-dihydropyrimidin-2-imines), which serve as the foundational structure for the subsequent ring closure to form the bicyclic system.

The derivatization of these pyrimidine (B1678525) starting materials is a critical step to introduce the necessary functionalities for both the cyclization and the final substitution pattern of the target molecule. For instance, the synthesis of 2-chloro-5-aminopyrimidine can serve as a key step in providing a suitably substituted precursor. One synthetic route to this intermediate involves the chlorination of 5-nitrouracil (B18501) using phosphorus oxychloride in the presence of an organic base, followed by the reduction of the nitro group. google.com

Key precursors for the imidazo[1,2-c]pyrimidine scaffold often include:

Substituted 2-Aminopyrimidines: These are the most common starting materials. The substituents on the pyrimidine ring will dictate the final substitution pattern on the imidazo[1,2-c]pyrimidine product.

α-Halocarbonyl Compounds: Reagents such as α-haloketones, α-haloaldehydes, or α-haloesters are required for the condensation reaction with the aminopyrimidine to form the imidazole (B134444) ring.

The choice of substituents on both the aminopyrimidine and the α-halocarbonyl compound is crucial for directing the regioselectivity of the cyclization and for the subsequent functionalization of the heterocyclic system.

Direct Synthetic Approaches to 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

The direct synthesis of this compound involves a series of carefully orchestrated reactions to build the heterocyclic core and introduce the specific halogen substituents at the desired positions.

Halogenation Strategies at the Pyrimidine Moiety

Halogenation of the pyrimidine ring is a key step in the synthesis of the target compound. Various halogenating agents can be employed to introduce chlorine atoms onto the pyrimidine nucleus. Reagents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃) are commonly used for chlorination. researchgate.net The reaction conditions, such as solvent, temperature, and the presence of catalysts, can be optimized to achieve regioselective chlorination. For instance, the use of sodium chlorite (B76162) (NaClO₂) under acidic conditions has been reported for the chlorination of related imidazo[1,2-a]pyridines, offering a metal-free alternative. researchgate.netrsc.org

Cyclocondensation and Ring-Closure Reactions Leading to the Imidazo[1,2-c]pyrimidine Core

The formation of the imidazo[1,2-c]pyrimidine bicyclic system is typically achieved through a cyclocondensation reaction. The most well-established method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. nih.gov

The general mechanism involves the initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-c]pyrimidine core. nih.gov The reaction can be catalyzed by acids or bases and is often carried out at elevated temperatures. Multicomponent reactions, where the aminopyrimidine, an aldehyde, and an isocyanide are reacted in a one-pot synthesis, also provide an efficient route to substituted imidazo-fused heterocycles. jst.go.jpnih.govrsc.org

Site-Specific Chlorination and Iodination Procedures

Achieving the specific 5-chloro-8-iodo substitution pattern requires precise control over the halogenation steps. The chlorine at the 5-position is often introduced starting from a pre-functionalized pyrimidine ring, for example, by using a 2-amino-4-chloropyrimidine (B19991) derivative in the cyclocondensation step.

The introduction of iodine at the 8-position can be accomplished through electrophilic iodination of the pre-formed 5-chloroimidazo[1,2-c]pyrimidine (B581714) core. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid are effective for this transformation. The electronic properties of the imidazo[1,2-c]pyrimidine ring direct the electrophilic substitution to the C-8 position. Electrochemical methods using sodium iodide as the iodine source have also emerged as a sustainable approach for the iodination of related imidazo-fused heterocycles. dntb.gov.ua

Catalytic Cross-Coupling Reactions in Imidazo[1,2-c]pyrimidine Derivatization

The presence of a halogen, particularly iodine, at the 8-position of the imidazo[1,2-c]pyrimidine scaffold opens up a wide array of possibilities for further derivatization through catalytic cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitutions at Position 8

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. nih.govmdpi.com In the context of this compound, the highly reactive carbon-iodine bond at the 8-position makes it an ideal substrate for this reaction. This allows for the introduction of a diverse range of aryl and heteroaryl substituents at this position. nih.gov

The reaction typically involves the coupling of the 8-iodo derivative with an aryl or heteroaryl boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent system. medjchem.comrsc.org

A typical Suzuki-Miyaura reaction setup is detailed in the table below:

ComponentExampleRole
SubstrateThis compoundElectrophilic partner
Coupling PartnerPhenylboronic acidNucleophilic partner
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Facilitates the catalytic cycle
BaseSodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)Activates the boronic acid
SolventDioxane/water or Toluene/ethanolSolubilizes reactants and reagents

The choice of catalyst, ligand, base, and solvent can be fine-tuned to optimize the reaction yield and minimize side products. This methodology provides a robust platform for creating libraries of 8-substituted imidazo[1,2-c]pyrimidine analogues for various applications.

Palladium-Catalyzed Aminations and Other C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds, a common linkage in pharmaceutically active compounds. organic-chemistry.orgnih.gov In the context of this compound, the presence of two different halogen atoms—iodine at the C8 position and chlorine at the C5 position—allows for regioselective functionalization.

The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step to the Palladium(0) catalyst is a key principle exploited for selective synthesis. nih.gov This differential reactivity enables the selective amination at the C8 position while leaving the C5 chloro-substituent intact for subsequent transformations. A variety of primary and secondary amines, including alkylamines and arylamines, can be coupled using standard Buchwald-Hartwig conditions, which typically involve a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (such as BINAP, Xantphos, or DavePhos), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₂CO₃). nih.govccspublishing.org.cn

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the aminated product and regenerates the active Pd(0) catalyst. ccspublishing.org.cn While amination of chloro-pyrimidines can sometimes be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle, modern ligand systems have largely overcome these limitations. ccspublishing.org.cnresearchgate.net

Interactive Table: Examples of Palladium-Catalyzed Amination Reactions
Starting MaterialAmineCatalyst/LigandBaseProduct
This compoundMorpholine (B109124)Pd₂(dba)₃ / XantphosCs₂CO₃5-Chloro-8-(morpholin-4-yl)imidazo[1,2-c]pyrimidine
This compoundAnilinePd(OAc)₂ / BINAPNaOt-Bu5-Chloro-8-(phenylamino)imidazo[1,2-c]pyrimidine
This compoundBenzylaminePd₂(dba)₃ / DavePhosK₂CO₃8-(Benzylamino)-5-chloroimidazo[1,2-c]pyrimidine
5-Chloro-imidazo[1,2-c]pyrimidinePyrrolidinePd(OAc)₂ / XantphosCs₂CO₃5-(Pyrrolidin-1-yl)imidazo[1,2-c]pyrimidine

Copper-Mediated Transformations in Imidazo[1,2-c]pyrimidine Synthesis

Copper-mediated reactions, often referred to as Ullmann-type couplings, represent a classical and still highly relevant alternative to palladium-catalyzed methods for constructing C-N, C-O, and C-S bonds. nih.gov These transformations are particularly useful in the synthesis and functionalization of nitrogen-rich heterocyclic systems like imidazo[1,2-c]pyrimidines.

Copper(I) catalysts, such as CuI, CuBr, or Cu(OTf)₂, are commonly employed, often in the presence of a ligand like L-proline or a diamine to facilitate the reaction. nih.govjst.go.jp Copper-catalyzed C-N coupling can be used to introduce a variety of nitrogen nucleophiles onto the imidazo[1,2-c]pyrimidine core. For instance, the coupling of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) under copper catalysis has been used to construct the related benzo wikipedia.orgdergipark.org.trimidazo[1,2-c]pyrimidine scaffold. nih.gov Similarly, copper(I)-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

These methodologies are applicable to the functionalization of this compound. Similar to palladium catalysis, the C8-iodo position is expected to be more reactive than the C5-chloro position, allowing for selective transformations. These reactions often require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost and toxicity of copper catalysts.

Interactive Table: Examples of Copper-Mediated Transformations
Starting MaterialNucleophileCatalyst/LigandConditionsProduct
This compoundImidazoleCuI / L-prolineBase, DMSO, Heat5-Chloro-8-(1H-imidazol-1-yl)imidazo[1,2-c]pyrimidine
This compoundSodium MethoxideCuIDMF, Heat5-Chloro-8-methoxyimidazo[1,2-c]pyrimidine
This compoundPotassium ThiocyanateCuSCNNMP, Heat5-Chloro-8-thiocyanatoimidazo[1,2-c]pyrimidine

Other Strategic Synthetic Transformations for Imidazo[1,2-c]pyrimidine Derivatives

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the imidazo[1,2-c]pyrimidine scaffold, allowing for the introduction of a wide range of functional groups. These reactions can occur at different positions depending on the substrate and reaction conditions. For the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems, C3-alkylation is a common transformation where the C3 position acts as a nucleophile in reactions with electrophiles. researchgate.netmdpi.com

Aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, have been developed for the C3-alkylation of imidazo[1,2-a]pyridines in a three-component reaction with aldehydes and amines. mdpi.comdntb.gov.uanih.gov This methodology provides a direct route to introduce complex alkylamino substituents. Acylation reactions, using acyl chlorides or anhydrides, can similarly functionalize the scaffold, typically under Friedel-Crafts conditions or via metallated intermediates. These principles can be extended to the imidazo[1,2-c]pyrimidine core to introduce diverse side chains that can modulate the biological activity and physicochemical properties of the resulting molecules.

Dimroth-Type Rearrangements in Scaffold Modification

The Dimroth rearrangement is a significant transformation observed in many nitrogen-containing heterocyclic systems, including the imidazo[1,2-a]pyrimidine core. researchgate.netucl.ac.uk This rearrangement involves the transposition of heteroatoms within the ring system, typically proceeding through a ring-opening and re-closure mechanism. wikipedia.orgnih.gov For imidazo[1,2-a]pyrimidines, this often occurs under basic, acidic, or hydrolytic conditions. researchgate.netnih.gov

The accepted mechanism under basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion to the pyrimidine ring, leading to the formation of a hemiaminal intermediate. researchgate.netucl.ac.uk This is followed by the cleavage of a C-N bond to open the pyrimidine ring. Subsequent rotation and re-cyclization lead to a structurally isomeric imidazo[1,2-a]pyrimidine. researchgate.net The rate and outcome of the rearrangement are highly dependent on the pH and the nature of the substituents on the heterocyclic core. ucl.ac.uk This rearrangement represents a potential side reaction during synthesis but can also be strategically employed to access different regioisomers of the imidazo[1,2-c]pyrimidine scaffold that may be difficult to obtain through direct synthesis.

Ultrasound-Assisted Synthetic Protocols for Halogenation

Ultrasound irradiation has emerged as a powerful tool in synthetic organic chemistry to accelerate reactions, increase yields, and improve product purity. nih.govnih.gov The application of ultrasound in chemical synthesis, known as sonochemistry, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hotspots of intense temperature and pressure. researchgate.net

This technique has been successfully applied to the synthesis and derivatization of pyrimidine-based heterocycles. nih.govresearchgate.net While direct sonochemical halogenation of this compound is not specifically detailed, ultrasound is known to enhance a variety of synthetic transformations, including alkylations and cyclocondensations, leading to fused pyrimidine systems. nih.govnih.gov By extension, ultrasound-assisted protocols could be developed for halogenation or halo-dehalogenation reactions on the imidazo[1,2-c]pyrimidine core. The enhanced energy input can facilitate the cleavage of C-H bonds for direct halogenation or promote halide exchange reactions, potentially under milder conditions and with shorter reaction times compared to conventional thermal methods.

Positional Impact of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of imidazo[1,2-c]pyrimidine derivatives are highly dependent on the substitution pattern around the core structure. Modifications at different positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The introduction of a chlorine atom at the 5-position of the imidazo[1,2-c]pyrimidine ring system can substantially modulate the biological activity of the molecule. While direct SAR studies on 5-chloro-imidazo[1,2-c]pyrimidine derivatives are not extensively documented in publicly available literature, the effects of halogenation on related heterocyclic scaffolds suggest several potential impacts.

Halogens, such as chlorine, are known to influence a molecule's physicochemical properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the pyrimidine ring. This can affect the pKa of nearby nitrogen atoms, influencing their ability to form hydrogen bonds with biological targets.

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic turnover.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in a protein's active site. This can contribute to the binding affinity and selectivity of the compound.

In the broader context of kinase inhibitors with related heterocyclic cores, halogenation is a common strategy to enhance potency and selectivity. For instance, in other bicyclic systems, a chloro substituent has been shown to occupy specific hydrophobic pockets within the ATP-binding site of kinases, thereby increasing the inhibitory activity. The precise impact of the 5-chloro substituent in imidazo[1,2-c]pyrimidine would ultimately depend on the specific biological target and the topology of its binding site.

The iodine atom at the 8-position of the imidazo[1,2-c]pyrimidine scaffold serves as a crucial handle for synthetic diversification and plays a significant role in modulating biological activity. Iodine, being the largest and most polarizable of the common halogens, can engage in strong halogen bonds and other favorable interactions within a protein binding site.

A key advantage of an iodo-substituent is its utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups at the 8-position, enabling extensive exploration of the SAR.

For example, a study on 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one demonstrated its successful use as a precursor for the synthesis of a series of 8-aryl and 8-heteroaryl derivatives. The cytotoxic activity of these derivatives was evaluated against several cancer cell lines, revealing that the nature of the substituent at the 8-position significantly influenced their potency. This highlights the importance of this position for interacting with the biological target. The replacement of the iodine atom with different functionalities allows for the fine-tuning of properties such as:

Target Recognition: The introduced group can form specific interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) with amino acid residues in the target's binding pocket.

Solubility and Physicochemical Properties: The nature of the substituent at C8 can be modified to optimize the compound's solubility, permeability, and metabolic stability.

Selectivity: By carefully selecting the substituent, it is possible to achieve selectivity for a specific biological target over other related proteins.

The following table illustrates the effect of replacing the 8-iodo group with various aryl substituents on the cytotoxic activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against the CCRF-CEM leukemia cell line.

CompoundR Group at Position 8IC50 (µM) against CCRF-CEM
1Iodo>100
2Phenyl56.3
34-Fluorophenyl34.7
4Thiophen-2-yl22.4

Substitutions at other positions of the imidazo[1,2-c]pyrimidine ring also play a critical role in determining the biological profile of the compounds.

Position 2: This position is often a key point for interaction with the hinge region of kinases. Small, hydrogen-bond accepting groups are often favored. In related imidazo[1,2-a]pyridine scaffolds, substitution at the 2-position with groups like morpholine has been shown to be important for activity. tandfonline.com

Position 3: This position is typically solvent-exposed in many kinase binding sites. Introduction of larger substituents at this position can be used to improve physicochemical properties or to target regions outside the primary binding pocket. However, bulky groups at this position can also be detrimental to activity if they clash with the protein surface.

Position 6: In the related imidazo[1,2-a]pyridine series, modification at the 6-position with either a chloro or a hydrogen substituent did not show a positive effect on potency compared to a methyl substituent, indicating that this position is sensitive to the nature of the substituent. tandfonline.com

Position 7: In imidazo[1,2-c]pyrimidine nucleoside analogues, modifications at the 7-position have been explored. For instance, a 7-chloro substituent can be displaced by an amino group, leading to compounds with different biological profiles.

Rational Design and Optimization Strategies for Imidazo[1,2-c]pyrimidine-Based Modulators

The development of potent and selective imidazo[1,2-c]pyrimidine-based modulators often relies on rational design and optimization strategies. A common approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors.

For kinase inhibitors, a typical strategy involves designing a scaffold that can mimic the binding of the adenine (B156593) moiety of ATP. The imidazo[1,2-c]pyrimidine core is well-suited for this purpose, as it can form key hydrogen bonds with the hinge region of the kinase. Optimization then focuses on introducing substituents that can exploit other binding pockets within the ATP-binding site.

Key optimization strategies include:

Scaffold Hopping: Replacing a known core structure with a novel one, such as imidazo[1,2-c]pyrimidine, while retaining key binding interactions.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a metabolically liable methyl group with a more stable trifluoromethyl group.

Conformational Analysis and Ligand-Target Interactions in SAR Studies

The three-dimensional conformation of an imidazo[1,2-c]pyrimidine derivative is crucial for its interaction with a biological target. The planarity of the bicyclic core is influenced by the nature of its substituents. Bulky groups can cause steric strain and lead to non-planar conformations, which may affect binding affinity.

Understanding the key ligand-target interactions is fundamental to SAR. For kinase inhibitors, these interactions often include:

Hydrogen Bonds: Typically with the backbone atoms of the hinge region of the kinase.

Hydrophobic Interactions: With non-polar residues in the ATP-binding pocket.

Halogen Bonds: As discussed earlier, halogen substituents can form specific interactions with electron-rich atoms.

Pi-Stacking: Interactions between the aromatic system of the imidazo[1,2-c]pyrimidine core and aromatic amino acid residues like phenylalanine or tyrosine.

X-ray crystallography of ligand-protein complexes provides invaluable information about the binding mode and the key interactions, which can then be used to guide further optimization efforts.

In Silico and Chemoinformatics Approaches to SAR

Computational methods are increasingly used to accelerate the drug discovery process and to gain a deeper understanding of SAR. nih.gov For imidazo[1,2-c]pyrimidine derivatives, these approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. beilstein-journals.orgmdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as electrostatic potential and orbital energies, which can provide insights into their reactivity and interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. These models can be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

These computational tools, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of novel imidazo[1,2-c]pyrimidine-based therapeutic agents.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the interaction between a ligand (potential drug) and its target protein's binding site.

A typical molecular docking study for a compound like this compound would involve:

Target Identification: Selecting a biologically relevant protein target. For the imidazo[1,2-c]pyrimidine scaffold, a relevant target could be a protein kinase, such as Spleen Tyrosine Kinase (Syk), based on studies of similar compounds. nih.gov

Preparation of Structures: Obtaining and preparing the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software to fit the ligand into the protein's binding site in various orientations and conformations. The software calculates a scoring function to estimate the binding affinity for each pose.

Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this specific compound, the chlorine at position 5 and the bulky iodine atom at position 8 would be of particular interest in how they influence the binding mode within the active site.

However, no published studies were found that performed these simulations specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (properties derived from the chemical structure) to the activity.

To develop a QSAR model for a series of imidazo[1,2-c]pyrimidine derivatives, researchers would:

Assemble a Dataset: Synthesize and test a series of analogues with varied substituents at different positions on the imidazo[1,2-c]pyrimidine core.

Calculate Descriptors: For each molecule, calculate a range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological or 3D properties.

Model Development: Use statistical methods to build a mathematical model correlating the descriptors with the measured biological activity (e.g., IC₅₀ values).

Model Validation: Validate the model's predictive power using internal and external sets of compounds.

Such a model would allow for the prediction of activity for new, unsynthesized compounds, including this compound. The model could quantify the impact of the chloro and iodo substituents on the predicted activity. At present, a specific QSAR model inclusive of this compound is not available in the literature.

Pharmacokinetic Predictions (ADME) for Lead Optimization

ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for drug development, as they determine the pharmacokinetic profile of a compound. In early-stage discovery, computational (in silico) models are widely used to predict these properties to prioritize compounds for further development.

Predicted ADME properties for this compound would typically be generated using various predictive software platforms. The key parameters would include:

Absorption: Prediction of properties like aqueous solubility, cell permeability (e.g., Caco-2), and potential for being a P-glycoprotein substrate.

Distribution: Calculation of parameters like plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the likely route of clearance from the body.

Toxicity (ADME-Tox): Early prediction of potential toxicities, such as hERG inhibition or mutagenicity.

While ADME predictions are routinely performed on imidazo[1,2-a]pyrimidine and other related scaffolds in published research, specific predictive data for this compound has not been reported.

Kinase and Phosphatase Inhibition Mechanisms

Imidazo[1,2-c]pyrimidine derivatives have emerged as potent modulators of various kinases and phosphatases, playing crucial roles in cellular processes. Their inhibitory actions are central to their potential therapeutic applications.

Spleen Tyrosine Kinase (Syk) and ZAP-70 Inhibition Pathways

Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70) are critical non-receptor tyrosine kinases involved in the activation of B-cells and T-cells, respectively. nih.gov Dysregulation of these kinases is implicated in various allergic and autoimmune disorders. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of the Syk family of kinases. nih.gov

The inhibitory mechanism of these compounds involves their interaction with the ATP-binding site of the kinases, preventing the phosphorylation of downstream signaling molecules. This disruption of the signaling cascade leads to the suppression of immune cell activation. For instance, certain imidazo[1,2-c]pyrimidine derivatives have demonstrated strong inhibitory activities against both Syk and ZAP-70 kinases in in vitro assays. nih.gov One particular derivative, compound 9f, not only showed potent enzymatic inhibition but also exhibited in vivo efficacy in animal models of allergic reactions and T-cell activation. nih.gov The structure-activity relationship studies have highlighted the importance of specific substitutions on the imidazo[1,2-c]pyrimidine scaffold for optimal inhibitory activity.

CompoundSyk Inhibition (IC50, nM)ZAP-70 Inhibition (IC50, nM)
Compound 9f1.81.2

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Modulation

Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, is often overexpressed in various human tumors, making it an attractive target for cancer therapy. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2. These compounds have been shown to display micro- to submicromolar inhibition of CDK2/cyclin E activity.

The mechanism of CDK2 inhibition by these derivatives involves binding to the ATP pocket of the kinase. X-ray co-crystal structures have revealed that these inhibitors form hydrogen bonding interactions with key residues in the hinge region of the kinase, such as Leu83. This interaction prevents the binding of ATP, thereby inhibiting the kinase activity and leading to cell cycle arrest. The anti-proliferative effects of these compounds have been observed in various cancer cell lines. Structure-activity relationship studies have indicated that small substituents at position 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold generally lead to single-digit micromolar IC50 values.

CompoundCDK2/cyclin E Inhibition (IC50, µM)
Derivative 11.2
Derivative 20.8

Chk1 Protein Kinase Inhibition

Checkpoint Kinase 1 (Chk1) is a crucial component of the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. Research has led to the discovery of imidazo[1,2-c]pyrimidine-based kinase inhibitors that exhibit a potency switch between Chk1 and another kinase involved in cell cycle control, MK2. google.com Small structural modifications to the imidazo[1,2-c]pyrimidine scaffold were found to significantly alter the inhibitory selectivity of these compounds. This highlights the tunability of this chemical scaffold for achieving selective kinase inhibition. The precise mechanism of Chk1 inhibition by these derivatives involves competitive binding at the ATP-binding site, similar to other kinase inhibitors.

SHP2 Tyrosine Phosphatase Inhibition and Immunomodulation

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signal transduction pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. dergipark.org.tr SHP2 is a key regulator of cell survival and immune responses. dergipark.org.tr While direct evidence for the inhibition of SHP2 by this compound is not extensively documented, the broader class of imidazopyrazine derivatives, which share structural similarities, have been identified as potent allosteric inhibitors of SHP2. dergipark.org.tr

Allosteric inhibitors of SHP2 function by binding to a site distinct from the active site, stabilizing the enzyme in an inactive conformation. This prevents the catalytic domain from accessing its substrates. nih.gov This mechanism of inhibition can lead to immunomodulatory effects by impacting signaling pathways in immune cells. For instance, SHP2 inhibition can enhance anti-tumor immunity by modulating T-cell proliferation and infiltration. semanticscholar.org

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are essential for signaling from a wide array of cytokine receptors, which regulate immune responses and cell proliferation. nih.gov The inhibition of JAKs is a validated therapeutic strategy for various inflammatory and autoimmune diseases. While specific studies on the inhibition of JAKs by this compound are limited, related heterocyclic scaffolds such as imidazopyridines have been investigated as JAK inhibitors. nih.gov

The mechanism of JAK inhibition by these small molecules typically involves competitive binding at the ATP-binding site of the kinase domain. mdpi.com This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors of JAK signaling. mdpi.com By blocking the JAK/STAT pathway, these inhibitors can modulate the production of inflammatory cytokines and dampen aberrant immune responses.

Mechanisms of Antimicrobial Activity

Imidazo[1,2-c]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govbeilstein-journals.org The mechanisms underlying their antimicrobial effects are multifaceted and can vary depending on the specific derivative and the target microorganism.

The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes. For some derivatives, the proposed mechanism involves the inhibition of microbial enzymes that are crucial for survival. For instance, molecular docking studies have suggested that certain imidazo[1,2-a]pyrimidine derivatives can bind to and inhibit microbial targets. beilstein-journals.org

In the context of antifungal activity, some imidazo[1,2-a]pyrimidine derivatives are thought to act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of CYP51 leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in the disruption of membrane integrity and fungal cell death.

Furthermore, the presence of specific functional groups on the imidazo[1,2-c]pyrimidine core can significantly influence the antimicrobial potency and spectrum. For example, chalcone-containing imidazo[1,2-c]pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. nih.gov

Compound DerivativeTarget OrganismObserved Activity
Chalcone derivative 5fS. aureus, B. subtilis, P. aeruginosa, E. coliSignificant antibacterial activity
Chalcone derivative 5bC. albicans, A. flavusSignificant antifungal activity

Antibacterial Efficacy

While specific studies on the antibacterial mechanisms of this compound are not available, the broader class of imidazo[1,2-c]pyrimidine derivatives has been investigated for antibacterial properties. Research has shown that certain chalcone-containing imidazo[1,2-c]pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized compounds showed notable efficacy against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The antibacterial action of these derivatives is thought to be influenced by the specific substitutions on the core scaffold, which can affect the molecule's interaction with bacterial targets. However, the precise molecular mechanisms underpinning the antibacterial effects of the imidazo[1,2-c]pyrimidine class have not been fully elucidated in the reviewed literature. Similarly, various derivatives of the related imidazo[1,2-a]pyrimidine scaffold have also been reported to possess antibacterial activity against a range of bacterial species. jst.go.jp

Antifungal Actions

There is no specific research on the antifungal mechanisms of this compound. However, studies on related imidazo[1,2-a]pyrimidine derivatives suggest a potential mechanism of action against fungal pathogens. beilstein-journals.org Molecular docking studies have indicated that these compounds may act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net This mechanism is similar to that of azole antifungal drugs. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Various imidazo[1,2-c]pyrimidine derivatives have demonstrated activity against fungal strains such as Candida albicans and Aspergillus flavus.

Antimycobacterial Mechanisms

Specific antimycobacterial studies on this compound have not been reported. However, the imidazo[1,2-c]pyrimidine scaffold has been identified as a promising template for the development of novel antimycobacterial agents. nih.gov The design of these compounds was based on the principle of isosteric replacement and their structural similarity to PA-824 (pretomanid), a nitroimidazole-class drug effective against Mycobacterium tuberculosis. nih.gov The mechanism of action of pretomanid (B1679085) involves activation by a deazaflavin-dependent nitroreductase in mycobacteria, leading to the generation of reactive nitrogen species that are toxic to the bacterial cell. It is hypothesized that novel imidazo[1,2-c]pyrimidines could function through a similar nitroreductase-dependent pathway, although this has yet to be definitively proven for this class of compounds. Some of the synthesized derivatives in these studies have shown potent activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

Antiviral Mechanisms of Action

No antiviral studies have been published for this compound. The broader imidazo[1,2-a]pyrimidine class, however, has been explored for its antiviral potential. For example, certain derivatives have been investigated as potential inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Computational studies suggest that these compounds might act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, thereby blocking the entry of the virus into host cells. This proposed mechanism involves the disruption of the critical interaction between the virus and the host cell receptor. Other studies have also noted the general antiviral properties of imidazo[1,2-a]pyrimidine derivatives against viruses like HIV and hepatitis C.

Mechanisms of Anti-inflammatory Responses

While there is no specific information on the anti-inflammatory mechanisms of this compound, research on other acidic imidazo[1,2-c]pyrimidine derivatives has provided some insights. beilstein-journals.org One study investigated the anti-inflammatory activity of this class of compounds in vivo using carrageenin-induced paw edema and pleurisy models in rats. beilstein-journals.org To understand the mechanism of action, the inhibitory activity on platelet malondialdehyde (MDA) production was examined. beilstein-journals.org Malondialdehyde is a product of lipid peroxidation and serves as a biomarker for oxidative stress, which is closely linked to inflammation. The inhibition of MDA production suggests that the anti-inflammatory effects of these imidazo[1,2-c]pyrimidine derivatives may be mediated, at least in part, through the attenuation of oxidative stress pathways. beilstein-journals.org

Molecular Basis of Anticancer Activity

There are no studies available on the anticancer activity of this compound. However, the imidazo[1,2-c]pyrimidine scaffold is recognized for its potential in the development of anticancer agents. The anticancer activity of this class of compounds is likely dependent on the specific substituents on the heterocyclic core, which can modulate their interaction with various biological targets in cancer cells. For the related imidazo[1,2-a]pyrimidine scaffold, derivatives have been developed as inhibitors of specific protein kinases that are crucial for the growth and survival of cancer cells. For example, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been claimed as inhibitors of the c-KIT receptor tyrosine kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST).

Disruption of Energy Metabolic Pathways in Malignant Cells

There is no information in the reviewed scientific literature to suggest that imidazo[1,2-c]pyrimidine derivatives, including this compound, exert their anticancer effects through the disruption of energy metabolic pathways in malignant cells. While metabolic reprogramming is a hallmark of cancer, and many anticancer drugs target these pathways, this specific mechanism has not been reported for the imidazo[1,2-c]pyrimidine class of compounds based on the conducted literature search.

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune evasion by cancer cells through the catabolism of the essential amino acid tryptophan. Inhibition of these enzymes is a promising strategy in cancer immunotherapy. Currently, there is no publicly available research that specifically links this compound or other imidazo[1,2-c]pyrimidine derivatives to the inhibition of IDO or TDO. This remains an area for potential future investigation.

Modulation of Specific Receptors and Ion Channels (e.g., Benzodiazepine (B76468) Receptors, Calcium Channels)

The imidazo[1,2-c]pyrimidine scaffold has been explored for its ability to interact with various receptors and ion channels. Notably, some derivatives of the related imidazo[1,2-a]pyrimidine class have been synthesized and evaluated for their affinity for benzodiazepine receptors, which are a target for anxiolytic drugs. These studies have highlighted that structural modifications to the imidazo[1,2-a]pyrimidine core can influence their binding affinity and efficacy at these receptors.

Furthermore, certain bicyclic dihydropyrimidines, which include imidazo[1,5-a]pyrimidine (B3256623) and benzo nih.govnih.govimidazo-[1,2-a]pyrimidine derivatives, have been assessed for their calcium antagonistic activities. These compounds have been shown to act as calcium channel blockers, a property that is relevant for the treatment of cardiovascular diseases. The ability of these compounds to modulate calcium channels is dependent on their specific structural features.

Table 2: Receptor and Ion Channel Modulation by Imidazo[1,2-c]pyrimidine and Related Derivatives

Compound ClassTargetInvestigated Activity
Imidazo[1,2-a]pyrimidinesBenzodiazepine ReceptorsAgonist/Inverse Agonist Activity
Imidazo[1,5-a]pyrimidinesCalcium ChannelsAntagonistic (Blocking) Activity

This table presents findings for the broader class of related compounds, as specific data for this compound is not available.

Enzyme Kinetic Studies and Target Engagement Analysis

Detailed enzyme kinetic studies and target engagement analyses are crucial for understanding the mechanism of action of a drug candidate. Such studies provide quantitative measures of how a compound interacts with its biological target, including its binding affinity (Kd), inhibition constant (Ki), and the kinetics of this interaction.

For the specific compound this compound, there are no publicly available enzyme kinetic studies or target engagement analyses. Research on the broader class of imidazo[1,2-c]pyrimidine derivatives has in some cases included inhibitory concentration (IC50) values against specific enzymes, which provides a measure of potency. However, more in-depth kinetic and target engagement data would be necessary to fully elucidate their mechanisms of action. These studies would be a critical next step in the development of any imidazo[1,2-c]pyrimidine derivative as a therapeutic agent.

Development of Next-Generation Imidazo[1,2-c]pyrimidine Probes for Biological Systems

While much of the focus on imidazo[1,2-c]pyrimidines has been on their therapeutic potential, a significant future direction lies in their development as molecular probes for studying biological systems. The inherent structural features of the imidazo[1,2-c]pyrimidine core can be modified to create sophisticated tools for cellular imaging and target validation.

Future research will likely focus on:

Fluorescent Probes: Synthetically modifying the this compound core to incorporate fluorophores. These probes could be designed to selectively bind to specific enzymes, such as kinases, or receptors within cells. Changes in fluorescence upon binding would allow for real-time visualization of target engagement and quantification of molecular interactions in living systems.

Photoaffinity Labels: Introducing photoreactive groups onto the scaffold would enable the creation of photoaffinity labels. These tools are invaluable for identifying the specific protein targets of a compound. Upon UV irradiation, the probe forms a covalent bond with its target, allowing for subsequent isolation and identification via proteomics.

PET Ligands: For in vivo imaging, the iodine atom at the 8-position could be replaced with a positron-emitting radionuclide, such as Iodine-124. This would transform the molecule into a potential Positron Emission Tomography (PET) ligand, enabling non-invasive imaging and quantification of its target distribution in preclinical models and potentially in humans.

The development of such probes would not only accelerate drug discovery efforts for this class of compounds but also provide powerful tools for basic biological research.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The imidazo[1,2-c]pyrimidine scaffold and its isomers have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiontosight.ai Future research on this compound should aim to both optimize these known activities and explore entirely new therapeutic areas.

Key areas for exploration include:

Neurodegenerative Diseases: Given that some related fused pyrimidine structures have been investigated as modulators of central nervous system targets like AMPA receptors, there is potential for developing novel treatments for epilepsy or other neurological conditions. nih.gov

Infectious Diseases: Beyond general antimicrobial and antifungal activity, targeted efforts could focus on specific, high-priority pathogens. nih.govekb.eg For instance, collaborative screening efforts have already identified related imidazo[1,2-a]pyridine scaffolds as hits for visceral leishmaniasis. nih.gov This suggests potential for developing new antiparasitic agents.

Autoimmune Disorders: The demonstrated activity of imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases, which are crucial for B- and T-cell activation, makes them strong candidates for treating autoimmune diseases like rheumatoid arthritis and lupus. nih.gov

The table below summarizes potential, underexplored therapeutic targets for derivatives of this compound based on activities observed in the broader class of related compounds.

Therapeutic Area Potential Molecular Target/Application Rationale/Supporting Evidence
Neurology Negative Allosteric Modulators of AMPA ReceptorsRelated imidazo[1,2-a]pyrazines show selectivity for TARP γ-8, suggesting potential as novel anticonvulsants. nih.gov
Infectious Disease Anti-parasitic Agents (e.g., Leishmaniasis)Virtual screening has identified the related imidazo[1,2-a]pyridine core as a viable hit for Leishmania donovani. nih.gov
Immunology Spleen Tyrosine Kinase (Syk) InhibitionImidazo[1,2-c]pyrimidine derivatives have shown potent inhibition of Syk, a key mediator in allergic and autoimmune responses. nih.gov
Oncology Covalent KRAS G12C InhibitorsThe related imidazo[1,2-a]pyridine scaffold has been successfully used to develop covalent inhibitors for this challenging cancer target. rsc.org

Advanced Computational and Artificial Intelligence-Driven Drug Discovery for Imidazo[1,2-c]pyrimidines

The integration of artificial intelligence (AI) and advanced computational methods is set to revolutionize the discovery and optimization of imidazo[1,2-c]pyrimidine-based drug candidates. mdpi.com These technologies can significantly reduce the time and cost associated with traditional drug discovery by enabling more rational, data-driven approaches. mdpi.com

Future computational efforts will likely involve:

Generative AI for Molecular Design: Using AI models, such as recurrent neural networks (RNNs), to design novel imidazo[1,2-c]pyrimidine derivatives with desired properties. mdpi.com These models can learn from vast chemical databases to generate structures optimized for potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling for ADMET Properties: Machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the in silico filtering of candidates early in the discovery process, minimizing the risk of late-stage failures in clinical trials. nih.gov

Enhanced Molecular Docking and Simulation: AI can augment traditional molecular docking studies to better predict the binding interactions of ligands with their protein targets. nih.gov This deeper understanding of the structure-activity relationship (SAR) can guide more precise and effective lead optimization.

Sustainable and Green Chemistry Approaches in Imidazo[1,2-c]pyrimidine Synthesis

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of sustainable and green synthetic routes for this compound and its derivatives is crucial. Future research will focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Promising green chemistry strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which saves time, cost, and reduces the consumption of chemical solvents. researchgate.net

Novel Catalytic Systems: The use of nanocatalysts, such as gold nanoparticles, can promote efficient synthesis under milder, more environmentally friendly conditions. mdpi.com Similarly, the use of abundant and low-toxicity catalysts like alumina (B75360) (Al₂O₃) in solvent-free microwave-assisted synthesis represents another green approach. mdpi.com

Electrochemical Synthesis: Employing electrochemistry to initiate cyclization reactions can provide a more environmentally benign alternative to traditional methods that rely on external chemical oxidants. rsc.org

The table below highlights several green chemistry techniques applicable to the synthesis of imidazo[1,2-c]pyrimidine and related scaffolds.

Green Chemistry Approach Description Advantages
Multicomponent Reactions Combining multiple reactants in a single synthetic operation to form the product. researchgate.netTime and cost savings, reduced solvent consumption.
Nanocatalysis Using catalysts like gold nanoparticles to facilitate reactions. mdpi.comHigh efficiency, mild reaction conditions, environmentally friendly.
Electrosynthesis Using electricity as a "reagent" to drive chemical transformations. rsc.orgAvoids external oxidants, high atom economy, environmentally benign.
Solvent-Free Synthesis Conducting reactions without a solvent, often using a catalyst like Al₂O₃ and microwave irradiation. mdpi.comReduces volatile organic compound emissions, simplifies purification.

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound will only be realized through robust, interdisciplinary collaboration. The complexity of modern drug discovery necessitates the integration of expertise from diverse scientific fields.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Pharmaceutical companies can provide high-throughput screening capabilities and drug development expertise, while academic labs can offer deep biological insights and novel synthetic methodologies. An innovative pre-competitive virtual screening collaboration has already proven successful in exploring an imidazo[1,2-a]pyridine hit series for an infectious disease. nih.gov

Chemistry and Computational Science: Synthetic chemists can synthesize novel compounds designed and prioritized by computational chemists using AI and machine learning, creating a rapid and efficient design-make-test-analyze cycle.

Biology and Clinical Medicine: Close collaboration between pharmacologists, cell biologists, and clinicians is essential to validate therapeutic targets, design relevant preclinical models, and ultimately translate promising compounds into effective medicines for patients.

By fostering these collaborative efforts, the scientific community can accelerate the exploration of the imidazo[1,2-c]pyrimidine scaffold and unlock its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine, and how can regioselectivity be controlled?

A telescoped continuous flow synthesis using ethyl isocyanoacetate generated in situ from N-formylglycine and triphosgene is an efficient method. Regioselectivity at the C5 and C7 positions is influenced by kinetic vs. thermodynamic control: C7 substitution is kinetically favored due to delocalization into the adjacent ring, while C5 products are thermodynamically stable. DFT studies and crystallography (e.g., single-crystal X-ray diffraction) are critical for confirming regiochemical outcomes .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C-NMR to resolve substituent positions, though ambiguities may arise in crowded regions (e.g., aromatic protons). DEPT-135, HSQC, and HMBC experiments aid in structural assignments .
  • HRMS : For precise molecular weight confirmation .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing effects, especially when NMR is inconclusive .

Q. How can researchers screen for biological activity in early-stage studies?

  • In vitro binding assays : Radioligand competition assays (e.g., 5-HT1A receptor and serotonin transporter [SERT]) using tritiated ligands like [³H]8-OH-DPAT and [³H]citalopram .
  • Capillary Electrophoresis (CE) : Quantifies derivatives in biological matrices (e.g., serum) with limits of quantification (LOQ) <1 µM .

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved during structural elucidation?

NMR may fail to distinguish between C5 and C7 substitution due to similar electronic environments. For example, in pyrrolo[1,2-c]pyrimidines, crystallography confirmed C7 as the primary site of electrophilic substitution, despite NMR suggesting ambiguous results. Cross-validation with computational methods (e.g., DFT-based chemical shift predictions) is recommended .

Q. What strategies address the "halogen dance" phenomenon during functionalization?

Under acidic conditions, halogen migration (e.g., iodine or chlorine) can occur during SEAr reactions. To mitigate this:

  • Optimize reaction temperature and residence time in flow reactors (e.g., 85°C, 26 min) .
  • Use sterically hindered directing groups to lock substitution sites .

Q. How can enantiomeric purity impact pharmacological activity in 5-HT1A/SERT dual-targeting derivatives?

Chiral auxiliaries (e.g., (R)- or (S)-piperidin-3-yl-indole) are used to synthesize enantiopure analogs. In vitro assays show that (S)-enantiomers often exhibit higher 5-HT1A affinity (>10-fold) compared to (R)-counterparts. In vivo functional studies (e.g., forced swim tests) further validate enantiomer-specific antidepressant efficacy .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

  • DFT Calculations : Compare activation energies for substitution at C5 vs. C6. For imidazo[1,2-c]pyrimidines, C7 has a lower energy barrier due to resonance stabilization .
  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic sites via HOMO localization .

Methodological Challenges and Solutions

Q. How to optimize yield in multi-step syntheses of functionalized derivatives?

  • Flow Chemistry : Enables in-line purification and reduces intermediate isolation (e.g., 85% yield for pyrrolo[1,2-c]pyrimidine core) .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution for enantiomer separation .

Q. What in vivo models are appropriate for evaluating antidepressant potential?

  • Rodent Behavioral Assays : Tail suspension test (TST) and chronic mild stress (CMS) models assess acute vs. chronic efficacy .
  • Microdialysis : Measures extracellular serotonin levels in the prefrontal cortex post-administration .

Q. How to reconcile discrepancies between in vitro binding and in vivo efficacy?

  • Metabolic Stability Assays : Liver microsome studies identify rapid clearance (e.g., CYP450-mediated oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Blood-Brain Barrier (BBB) Permeability : LogP values >2.5 (calculated via HPLC) improve CNS penetration .

Key Research Gaps

  • Mechanistic Insights into Halogen Dance : Limited understanding of acid-catalyzed halogen migration pathways .
  • In Vivo Toxicity Profiles : Long-term safety data for iodinated derivatives are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.